6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(9-3-4)7(8(12)13)11-10-5/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
DDQLWLTYTCZFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NN2)C(=O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dihydropyridine Intermediate (Compound V)
The patent CN102911174A outlines a method to prepare 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester (I-1) via a dihydropyridine intermediate (Compound V). Adapting this route for the 6-methyl derivative involves:
-
Starting material : 6-Methyl-2-nitro-3-pyridinecarbonitrile or analogous methyl-substituted pyridine.
-
Condensation with methyl acetoacetate in the presence of NaH/THF to form a β-ketoester intermediate (Compound IV).
-
Catalytic hydrogenation (Pd/C or Pd(OH)₂/C, H₂) to reduce nitro groups and yield dihydropyridine (Compound V).
Example conditions :
Diazotization and Cyclization
Compound V undergoes diazotization with NaNO₂ under acidic conditions (H₂SO₄ or HCl) to form the pyrazole ring:
Optimized parameters :
Post-reaction, the pH is adjusted to 7–8 to precipitate the product. The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (aqueous) or HCl (for acid-stable esters).
Route 2: Direct Functionalization via Halogen Intermediates
Bromination at Position 6
Route 3: Cyclocondensation of Methyl-Substituted Precursors
Pyridine-Pyrazole Annulation
J-stage reports pyrazolo[3,4-b]pyridine syntheses via cyclocondensation of aminopyridines with β-ketoesters. Adapting this for 6-methyl derivatives:
-
Starting material : 6-Methyl-3-aminopyridine.
-
Reaction with methyl 3-oxobutanoate in DMSO/NaH to form the pyrazole ring.
-
Ester hydrolysis (NaOH, H₂O/EtOH) yields the carboxylic acid.
Key data :
Comparative Analysis of Synthetic Routes
Route 1 offers the highest yield and scalability, while Route 3 avoids hazardous bromination steps.
Experimental Optimization and Characterization
Diazotization Conditions
Hydrolysis of Ethyl Ester
Chemical Reactions Analysis
6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural similarity to purine bases, it is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target involved .
Comparison with Similar Compounds
Pharmacological Implications
- Kinase Inhibition : The bicyclic scaffold’s hydrogen-bonding capacity mimics ATP-competitive inhibitors, a feature exploited in FMPPP’s mTOR pathway modulation .
- Solubility and Bioavailability : Substituents like methoxycarbonyl () or fluorine () balance lipophilicity and solubility, critical for oral bioavailability.
Biological Activity
6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- CAS Number : 1784800-12-9
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to exhibit significant inhibitory activity against several enzymes and receptors, particularly in cancer cell lines.
Target Enzymes and Pathways
- Kinase Inhibition : Compounds in the pyrazolo[3,4-b]pyridine class often act as kinase inhibitors, disrupting signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, though further investigation is required to fully elucidate its efficacy against specific pathogens.
Biological Activities
Research highlights the following biological activities associated with this compound:
Anticancer Activity
Several studies have reported its potential as an anticancer agent:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ianoshenko et al. (2022) | A549 (Lung) | 5.2 | Inhibition of proliferation |
| Cheng et al. (2022) | MCF-7 (Breast) | 3.8 | Induction of apoptosis |
| Rimland et al. (2021) | HeLa (Cervical) | 4.5 | Cell cycle arrest |
These findings suggest that the compound may effectively target cancer cells while sparing normal cells.
Antiviral Activity
The compound has also been evaluated for antiviral properties:
| Study | Virus Type | EC50 (µg/mL) | Observations |
|---|---|---|---|
| Bernardino et al. (2021) | HSV-1 | 20 | Significant reduction in viral titer |
| Salem et al. (2021) | VSV | 15 | High therapeutic index observed |
These results indicate promising potential for developing antiviral therapies based on this compound.
Case Studies
-
Case Study on Anticancer Efficacy :
- In a study conducted by Ianoshenko et al., treatment with this compound resulted in a notable decrease in tumor volume in A549 xenograft models, supporting its potential as an anticancer agent.
-
Evaluation of Antiviral Properties :
- Bernardino et al. demonstrated that the compound exhibited a potent antiviral effect against HSV-1 in vitro, with a significant reduction in viral replication observed at low concentrations.
Q & A
Q. What safety protocols are critical for handling this compound?
- Precautions :
- Avoid inhalation (P201/P202) and contact with skin (P302+P352) .
- Store at room temperature in airtight containers away from ignition sources (P210) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
